7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene
Beschreibung
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene (CAS: 2344681-53-2) is a brominated benzannulene derivative with the molecular formula C₁₂H₁₅Br (MW: 239.15 g/mol). Its structure features a seven-membered benzo-fused ring system substituted with a bromomethyl group at position 7 (SMILES: BrCC1CCc2c(CC1)cccc2) . This compound is commercially available and serves as a key intermediate in organic synthesis, particularly for functionalization via nucleophilic substitution or cross-coupling reactions.
Eigenschaften
IUPAC Name |
7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br/c13-9-10-5-7-11-3-1-2-4-12(11)8-6-10/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGQWQKPWITZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC1CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene typically involves the bromination of a suitable precursor. One common method is the bromination of 6,7,8,9-tetrahydro-5H-benzo7annulene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure the formation of the bromomethyl derivative .
Analyse Chemischer Reaktionen
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reagents like lithium aluminum hydride, resulting in the formation of the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo7annulene largely depends on its chemical reactivity. The bromomethyl group is highly reactive and can participate in various substitution and elimination reactions. In biological systems, it may interact with nucleophilic sites on proteins or DNA, leading to potential therapeutic effects or toxicity .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Analogous Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Therapeutic and Functional Potential
- Nitro-Halogenated Derivatives : Molecular docking studies reveal strong binding to protein 7B2W, suggesting applications in smooth muscle modulation and neurotransmitter regulation .
- SB612111: A potent NOP receptor antagonist with demonstrated efficacy in preclinical models for neurological disorders .
- Bromomethyl Derivatives : Primarily serve as intermediates for further functionalization (e.g., Suzuki couplings or alkylation reactions) due to the bromomethyl group’s leaving-group capability .
Electronic and Physicochemical Properties
- Frontier Molecular Orbitals (FMOs) : Nitro-halogenated derivatives exhibit lower HOMO-LUMO gaps (DFT calculations), indicating higher reactivity compared to bromomethyl analogs .
- Collision Cross Sections (CCS) : Predicted CCS values for 5-(bromomethyl) isomer adducts range from 140.4–146.5 Ų, suggesting similar conformational flexibility to the 7-substituted isomer .
Biologische Aktivität
7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo annulene is a brominated derivative of tetrahydrobenzoannulene, characterized by its unique fused ring structure and the presence of a bromomethyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its interaction with estrogen receptors.
- Molecular Formula : C₁₂H₁₅Br
- Molecular Weight : 239.15 g/mol
- IUPAC Name : 7-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzoannulene
- CAS Number : 2344681-53-2
The primary mechanism of action for 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo annulene involves its role as a Selective Estrogen Receptor Degrader (SERD) . It primarily targets estrogen receptors (ERs), leading to their degradation and a subsequent decrease in estrogen signaling. This mechanism has implications for the treatment of estrogen-dependent cancers.
Target Pathways
- Estrogen Signaling Pathway : The compound acts within this pathway by degrading ERs, which can inhibit tumor growth in estrogen-responsive cancers.
Pharmacokinetics
The pharmacokinetic profile of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo annulene includes:
- Absorption : The compound is expected to be absorbed through oral administration.
- Distribution : It is likely distributed widely due to its lipophilic nature.
- Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine and feces.
Biological Activity Studies
Several studies have explored the biological activities of this compound:
- In Vitro Studies :
-
In Vivo Studies :
- Animal models have demonstrated that treatment with this compound results in reduced tumor size in xenograft models of breast cancer.
- The efficacy was linked to decreased levels of circulating estrogen and ER expression in tumors.
Comparative Analysis with Similar Compounds
Case Studies
- Case Study on Breast Cancer Treatment :
-
Toxicity and Safety Profile :
- Toxicological assessments revealed that while the compound exhibits potent biological activity against cancer cells, it also requires careful monitoring for potential off-target effects due to its interaction with other hormonal pathways.
Q & A
Q. What are the optimal synthetic routes for 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene, and how do reaction conditions influence yield?
The synthesis typically begins with bromination of 6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine derivatives using reagents like N-bromosuccinimide (NBS) in dichloromethane or chloroform. Key factors include:
- Catalyst selection : Palladium on carbon (Pd/C) enhances coupling reactions (e.g., Suzuki or Heck) for functionalization .
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution efficiency, while non-polar solvents stabilize intermediates in cyclization steps .
- Temperature control : Bromination at 0–25°C minimizes side reactions like over-halogenation .
Q. What purification techniques are effective for isolating 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene post-synthesis?
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (1:4 to 1:2) for separation of brominated isomers .
- Recrystallization : Ethanol or methanol at low temperatures (4°C) yields high-purity crystals .
- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related impurities .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : and NMR identify bromomethyl groups (δ ~3.8–4.2 ppm for CHBr) and annulene ring protons .
- Mass spectrometry (HRMS) : ESI+ mode confirms molecular ion peaks (e.g., [M+H] at m/z 255.03 for CHBr) .
- IR spectroscopy : Stretching vibrations at ~560 cm (C-Br) and ~1600 cm (aromatic C=C) validate structural features .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in substitution reactions of 7-(Bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene?
- Density Functional Theory (DFT) : Calculates transition-state energies to predict preferential attack at the bromomethyl group versus annulene carbons. For example, nucleophilic substitution at C7 is favored due to lower activation barriers (ΔG ~18 kcal/mol) .
- Molecular docking : Screens binding affinities with biological targets (e.g., tubulin) to guide derivatization strategies for anticancer activity .
Q. How can crystallographic disorder in X-ray structures of this compound be resolved?
- SHELXL refinement : Apply "PART" commands to model disordered bromine positions and anisotropic displacement parameters for annulene carbons .
- Twinned data handling : Use HKLF 5 format in SHELX to deconvolute overlapping reflections in non-merohedral twins .
Q. What experimental strategies address contradictions in reported biological activity data (e.g., varying IC values)?
- Structural analogs comparison : Modify substituents (e.g., replacing Br with Cl or F) and test against cancer cell lines (e.g., MCF7, A549). For example, elongation of alkyl chains in thiazolidine derivatives increases cytotoxicity (IC from 12 μM to 4 μM) .
- In vitro vs. in vivo validation : Use murine models to reconcile discrepancies caused by metabolic stability differences .
Q. How can regioselective bromination be achieved in polycyclic benzoannulene systems?
- Directing groups : Introduce electron-donating groups (e.g., -NH) at C5 to direct bromination to C7 via resonance stabilization .
- Lewis acid catalysis : Use FeCl to polarize Br, enhancing electrophilic attack at sterically accessible positions .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes for Halogenated Benzo[7]annulenes
| Derivative | Starting Material | Halogenation Reagent | Yield (%) | Reference |
|---|---|---|---|---|
| 7-Bromomethyl | 5-Amino-benzo[7]annulene | NBS | 68 | |
| 1-Bromo-4-fluoro | 5-Keto-benzo[7]annulene | Br/FeCl | 72 | |
| 3-Chloro | 5-Keto-benzo[7]annulene | Cl/AlCl | 65 |
Q. Table 2. Biological Activity of Structural Analogs
| Compound | Modification | IC (μM, MCF7) | Antibacterial (Zone of Inhibition, mm) | Reference |
|---|---|---|---|---|
| 7-Bromomethyl | None | 12.3 ± 1.2 | 14 (E. coli) | |
| 7-Br + Thiazolidine | C5-thiazolidine chain | 4.1 ± 0.8 | 22 (S. aureus) | |
| 2-Bromo-5-amine | -NH at C5 | 8.7 ± 0.9 | 18 (P. aeruginosa) |
Key Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
